(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one
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Overview
Description
(Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a thioxo group, and a thiazolidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one typically involves the condensation of pyridine-2-carbaldehyde with o-tolylthiosemicarbazide in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent, such as ethanol, under reflux conditions for several hours.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: The compound can be oxidized to form pyridine-2-carboxaldehyde derivatives.
Reduction: Reduction reactions can yield thiosemicarbazone derivatives.
Substitution: Substitution reactions can lead to the formation of various substituted thiazolidin-4-ones.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown cytotoxic properties, making it a candidate for anticancer research.
Medicine: Its potential hepatoprotective effects have been investigated in animal models.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which (Z)-5-(pyridin-2-ylmethylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its cytotoxic properties may be attributed to its ability to induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Comparison with Similar Compounds
5-(2-Pyridylmethylene)-2-thioimidazolones: These compounds share structural similarities but differ in their biological activities.
3-Phenyl-5-(pyridin-2-ylmethylene)-2-thioxoimidazolin-4-one: This compound has a similar structure but exhibits different chemical properties and reactivity.
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Properties
IUPAC Name |
(5Z)-3-(2-methylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS2/c1-11-6-2-3-8-13(11)18-15(19)14(21-16(18)20)10-12-7-4-5-9-17-12/h2-10H,1H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDNFTZJUYDIIZ-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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